molecular formula C17H15IN2O2S B467490 N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide CAS No. 642961-92-0

N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide

Cat. No.: B467490
CAS No.: 642961-92-0
M. Wt: 438.3g/mol
InChI Key: KYQOTNRUYRQINA-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, a thioamide linkage, and a methoxy-substituted benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Thioamide Group: The thioamide group can be introduced by reacting the indole derivative with carbon disulfide and a suitable amine under basic conditions.

    Iodination and Methoxylation: The benzamide moiety can be functionalized with iodine and a methoxy group through electrophilic aromatic substitution reactions using iodine and methanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, palladium catalyst.

    Substitution: Amines, thiols, alkoxides.

Major Products

    Oxidation: Sulfoxide, sulfone.

    Reduction: Amine.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole ring and thioamide group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-chloro-4-methoxybenzamide: Similar structure but with a chlorine atom instead of iodine.

    N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-bromo-4-methoxybenzamide: Similar structure but with a bromine atom instead of iodine.

Uniqueness

N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding interactions with molecular targets.

Biological Activity

N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

  • Molecular Formula : C19H20N2O4S
  • Molecular Weight : 372.44 g/mol
  • CAS Number : 642964-33-8

The compound exhibits various biological activities primarily through the following mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Similar to other indole derivatives, it may inhibit COX enzymes, which are key players in inflammatory processes .
  • Antitumor Activity : Preliminary studies suggest that the compound can induce apoptosis in cancer cells and inhibit tumor growth by disrupting cell cycle progression .

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineLC50 (nM)Reference
U87 (Glioblastoma)200 ± 60
BE (Neuroblastoma)18.9
SK (Neuroblastoma)>300

The lethal concentrations (LC50) indicate that the compound is significantly more effective than existing treatments, with a potency that suggests its potential as a novel therapeutic agent.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It was shown to reduce inflammation markers in various models, potentially through the inhibition of COX-2 pathways, which are often upregulated in inflammatory diseases .

Case Studies

  • Study on Glioblastoma Treatment : A recent study assessed the efficacy of this compound in glioblastoma models. Results indicated a reduction in tumor size and improved survival rates in treated animals compared to controls .
  • In Vivo Anti-inflammatory Effects : In a murine model of acute inflammation, administration of the compound resulted in decreased paw edema and reduced levels of pro-inflammatory cytokines, suggesting its therapeutic potential in managing inflammatory conditions .

Properties

IUPAC Name

N-(2,3-dihydroindole-1-carbothioyl)-3-iodo-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15IN2O2S/c1-22-15-7-6-12(10-13(15)18)16(21)19-17(23)20-9-8-11-4-2-3-5-14(11)20/h2-7,10H,8-9H2,1H3,(H,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQOTNRUYRQINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCC3=CC=CC=C32)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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